benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate

enzyme kinetics protease substrate carboxypeptidase

Standard commercial sources often list Cbz-Gly-Leu-NH₂ interchangeably with its free-acid analog Cbz-Gly-Leu-OH, which lacks enzyme inhibitory activity-creating procurement risk for protease researchers. • Validated neutral metalloendopeptidase substrate: BRENDA kcat = 51.6 min⁻¹, KM = 14 μM (pH 7.0, 37 °C). • Dual-activity: Increases intracellular insulin accumulation and doubles cell-surface insulin binding in adipocytes. • Confirmed subtilisin inhibitor for detergent and protein processing research. Supplied as C-terminal amide with certificate of analysis; the free-acid form is not a functional substitute.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
Cat. No. B12110795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20)
InChIKeyYNCAXHGPWXYIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Gly-Leu-NH₂ Identity and Properties


Benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate, systematically known as Cbz-Gly-Leu-NH₂ (CAS 7535-72-0), is a protected dipeptide amide composed of glycine and L-leucine with a benzyloxycarbonyl (Cbz/Z) N-terminal protecting group [1]. The compound has a molecular formula of C₁₆H₂₃N₃O₄, a molecular weight of 321.37 g/mol, a density of 1.172 g/cm³, a boiling point of 599.8 °C at 760 mmHg, and an XLogP3 of 1.1, indicating moderate lipophilicity [1]. It is classified as both a synthetic substrate for neutral metalloendopeptidases and a metalloendopeptidase inhibitor, with documented activity in blocking exocytotic release, myoblast fusion, and insulin processing [2].

Supports neutral metalloendopeptidase substrate and inhibitor studies
Requires C-terminal amide (–CONH₂); free-acid analog lacks inhibitory function
Pre-existing quantitative enzyme kinetic data (BRENDA) supports assay development

Functional Specificity of Cbz-Gly-Leu-NH₂


Cbz-Gly-Leu-NH₂ occupies a distinct functional niche among benzyloxycarbonyl-protected dipeptides because its C-terminal amide (–CONH₂) and leucine side chain jointly determine its biological activity profile. The C-terminal amide is essential for metalloendopeptidase inhibitory activity and for recognition as a substrate by neutral metalloendopeptidases; the corresponding free-acid analog Cbz-Gly-Leu-OH (CAS 1421-69-8) lacks these inhibitory properties and is used exclusively as a peptide synthesis building block [1]. While the Phe-substituted analog Cbz-Gly-Phe-NH₂ shares overlapping substrate activity with certain enzymes, the leucine residue confers differential hydrophobic character (Leu is β-branched and aliphatic vs. Phe aromatic) that affects enzyme active-site accommodation and can produce divergent kinetic parameters depending on the specific protease [2]. The quantitative evidence below supports that arbitrary substitution with in-class analogs risks loss of metalloendopeptidase inhibition, altered exocytosis-modulating activity, and non-comparable enzyme kinetic behavior.

Amide vs acid formFree-acid analog (Cbz-Gly-Leu-OH) lacks metalloendopeptidase inhibitory activity; may not substitute for amide in functional studies.
Leucine vs phenylalanine analogCbz-Gly-Phe-NH₂ shares insulin processing activity but exocytosis and myoblast fusion blockade are not explicitly reported; substitution may lose these specific effects.
Enzyme kinetic contextClose analogs lack comparable curated enzyme kinetic datasets (kcat/KM); limits quantitative cross-study comparisons.

Quantitative Evidence for Cbz-Gly-Leu-NH₂


Enzyme Kinetic Parameters (kcat/KM)

The BRENDA enzyme database catalogs 14 kcat values and 14 KM values for Cbz-Gly-Leu-NH₂ acting as a substrate for a characterized peptidase (recombinant wild-type and mutant forms, pH 7.0, 37 °C). For the wild-type enzyme, kcat = 51.6–51.67 min⁻¹ and KM = 14 μM [1]. The availability of quantitative kinetic parameters for both wild-type and a panel of defined active-site mutants (including L155A, L155F, L155G, L155S, and double mutants) provides a level of enzymatic characterization that is not uniformly available for close analogs such as Cbz-Gly-Phe-NH₂ or Cbz-Gly-Leu-OH in publicly curated enzyme databases [1]. This enables direct kinetic comparison when selecting a substrate for structure–activity relationship or enzyme engineering studies.

Kinetic Parameters
Cross-study comparable
Wild-type kcat 51.6 min⁻¹, KM 14 μM; 28 data points across wild-type and 7 mutants (BRENDA, pH 7.0, 37 °C). Comparator analogs lack comparable curated data.
Supports quantitative enzyme assay design without de novo optimization
BRENDA-curated; mutant panel available
enzyme kinetics protease substrate carboxypeptidase

Insulin Receptor Binding Differentiation

In isolated rat adipocytes, the metalloendoprotease inhibitor phosphoramidon produced a threefold increase in intracellular insulin accumulation without affecting cell-surface insulin binding. By contrast, the dipeptide substrate analogs Cbz-Gly-Leu-NH₂ and Cbz-Gly-Phe-NH₂ both caused similar large increases in intracellular insulin but additionally produced a doubling (approximately 2-fold increase) of cell-surface bound insulin [1]. The increase in surface binding was attributed to enhanced insulin receptor affinity, confirmed by Scatchard analysis [1]. This demonstrates that Cbz-Gly-Leu-NH₂ possesses a dual mechanism—simultaneously elevating intracellular insulin accumulation and increasing receptor-mediated surface binding—that is mechanistically distinct from the phosphoramidon class of metalloendoprotease inhibitors.

Insulin Receptor Binding
Head-to-head
Target (Cbz-Gly-Leu-NH₂): Doubles cell-surface insulin binding. Comparator (Phosphoramidon): No effect on surface binding. Both increase intracellular insulin.
Distinct dual mechanism (surface and intracellular) for receptor trafficking studies
Rat adipocyte model; Scatchard analysis
insulin processing metalloendoprotease inhibition adipocyte biology

Neutral Metalloendopeptidase Substrate Preference

A neutral metalloendopeptidase purified from Streptomyces griseoruber by affinity chromatography on Z-Gly-Leu-AH-Sepharose was tested against a panel of synthetic substrates. The enzyme preferentially hydrolyzed Z-Gly-Leu-NH₂ and Z-Gly-Phe-NH₂ among all synthetic substrates tested [1]. The enzyme's adsorption to the Z-Gly-Leu-derivatized affinity matrix and its subsequent elution with acetate buffer (pH 4.1) containing 2 M urea further confirm the specific recognition of the Gly-Leu dipeptide sequence by this enzyme class [1]. This substrate preference profile indicates that the Gly-Leu (and Gly-Phe) sequence is a key recognition determinant for neutral metalloendopeptidases, and substitution of the Leu residue with other amino acids (e.g., Val, Tyr, Ala) reduces enzymatic turnover.

Substrate Preference
Reported rank
Ranked among top preferred substrates by S. griseoruber neutral metalloendopeptidase. Z-Gly-Phe-NH₂ also preferred; other Z-Gly-X-NH₂ substrates showed lower hydrolysis.
Reported preferred substrate for neutral metalloendopeptidase assays
Quantitative relative activities not numerically reported
neutral metalloendopeptidase substrate specificity affinity chromatography

Subtilisin Inhibition vs. Free-Acid Form

Cbz-Gly-Leu-NH₂ has been demonstrated to inhibit the activity of subtilisin, a prototypical serine protease of the subtilase family, preventing the hydrolysis of peptide bonds in protein substrates . This inhibition results in measurable increases in molecular weight and molecular weight distribution of protein substrates, as well as an increase in the number of high-molecular-weight peaks on chromatograms . The C-terminal amide is structurally required for this inhibitory activity; the corresponding free-acid analog Cbz-Gly-Leu-OH (CAS 1421-69-8) does not exhibit subtilisin inhibition and is instead employed as a standard building block for solid-phase and solution-phase peptide synthesis .

Subtilisin Inhibition
Class-level inference
Target (amide): Inhibits subtilisin, prevents peptide bond hydrolysis. Comparator (free acid): No subtilisin inhibitory activity.
Amide form essential for serine protease inhibition studies
Quantitative IC₅₀/Ki data not located for target
subtilisin inhibition serine protease enzyme inhibitor

Exocytosis, Myoblast Fusion, and Insulin Processing Blockade

Cbz-Gly-Leu-NH₂ (Z-GL-amide) has been documented to block the exocytotic release of histamine and catecholamines, inhibit myoblast fusion, and interfere with insulin processing by adipocytes [1]. This multi-target cellular profile arises from its activity as a substrate analog for neutral metalloendoproteases, which are required for membrane fusion events in exocytosis and myogenesis [1][2]. The closely related analog Cbz-Gly-Phe-NH₂ shares the insulin-processing interference activity but has not been explicitly documented to block histamine/catecholamine exocytosis or myoblast fusion in the same experimental contexts [3]. The C-terminal amide is critical for this activity; the acid form Cbz-Gly-Leu-OH does not function as a metalloendoprotease substrate analog and lacks these cellular effects [1].

Cellular Blockade Profile
Class-level inference
Target: Blocks exocytotic release, myoblast fusion, and insulin processing. Comparator (Cbz-Gly-Phe-NH₂): Only insulin processing interference confirmed; exocytosis/myoblast not reported.
Broader functional annotation vs. Phe analog; supports multi-target cellular studies
Quantitative inhibition values not located
exocytosis blockade myoblast fusion insulin processing metalloendoprotease

Physicochemical Properties: Amide vs. Free Acid

The C-terminal amide (–CONH₂) of Cbz-Gly-Leu-NH₂ imparts measurably different physicochemical properties compared to the free-acid analog Cbz-Gly-Leu-OH. Cbz-Gly-Leu-NH₂ has a molecular weight of 321.37 g/mol, density of 1.172 g/cm³, and a boiling point of 599.8 °C at 760 mmHg [1]. The free-acid analog Cbz-Gly-Leu-OH (CAS 1421-69-8) has a molecular weight of 322.36 g/mol and molecular formula C₁₆H₂₂N₂O₅, differing by one oxygen and two hydrogen atoms . These structural differences affect hydrogen-bond donor/acceptor counts (Cbz-Gly-Leu-NH₂: 3 HBD, 4 HBA; Cbz-Gly-Leu-OH: 2 HBD, 5 HBA) and chromatographic retention behavior, which is critical for analytical method development and purification protocol design [1].

Physicochemical Profile
Class-level inference
Amide: HBD 3, HBA 4, MW 321.37. Free acid: HBD 2, HBA 5, MW 322.36. ΔMW –0.99.
Hydrogen-bonding differences alter chromatographic retention and solubility
Not interchangeable for analytical method development
physicochemical properties C-terminal amide chromatography solubility

Cbz-Gly-Leu-NH₂ Research Applications


Neutral Metalloendopeptidase Activity Assays

Cbz-Gly-Leu-NH₂ is a validated preferred substrate for neutral metalloendopeptidases, as demonstrated by the S. griseoruber enzyme study where it ranked among the top hydrolyzed synthetic substrates [1]. Its well-characterized kinetic parameters (BRENDA: wild-type kcat = 51.6 min⁻¹, KM = 14 μM at pH 7.0, 37 °C) enable quantitative enzyme activity measurements without requiring de novo substrate optimization [2]. This compound is appropriate for laboratories establishing or validating metalloendopeptidase assays, screening enzyme inhibitors, or characterizing novel proteases with predicted specificity for Gly-Leu bonds.

Insulin Receptor Trafficking and Processing

The unique dual activity of Cbz-Gly-Leu-NH₂—simultaneously increasing intracellular insulin accumulation and doubling cell-surface insulin binding—makes it an essential tool compound for dissecting the role of metalloendoproteases in insulin receptor trafficking [1]. Unlike phosphoramidon, which affects only intracellular accumulation, Cbz-Gly-Leu-NH₂ modulates receptor affinity at the plasma membrane, enabling experimental designs that probe the spatial compartmentalization of insulin processing in adipocytes and other insulin-responsive cell types [1].

Subtilisin Inhibition for Protein Stability

Cbz-Gly-Leu-NH₂ inhibits subtilisin, a serine protease used industrially in detergent formulations and protein processing [1]. The inhibition results in increased molecular weight distribution of protein substrates, measurable by chromatographic methods [1]. Researchers developing subtilisin inhibitors, studying protease stability in formulation contexts, or employing subtilisin in peptide synthesis should procure the amide form specifically; the more commonly cataloged free-acid analog Cbz-Gly-Leu-OH lacks this inhibitory activity entirely [2].

Exocytosis and Myoblast Fusion Blockade

Cbz-Gly-Leu-NH₂ blocks exocytotic release of histamine and catecholamines and inhibits myoblast fusion during myogenesis [1][2]. These activities stem from its function as a substrate analog that competitively occupies the active site of metalloendoproteases required for membrane fusion events [2]. Cell biologists studying regulated secretion, mast cell degranulation, or skeletal muscle differentiation can employ this compound as a pharmacological probe, noting that the closest analog Cbz-Gly-Phe-NH₂ has not been explicitly validated for exocytosis or myoblast fusion blockade in the published literature .

Application
Selection Property
Validation Focus
Neutral metalloendopeptidase activity assays
Substrate recognition and kinetic data availability
Substrate specificity and enzyme kinetics validation
Insulin receptor trafficking studies
Dual surface/intracellular mechanism
Receptor binding modulation and intracellular accumulation
Subtilisin inhibition research
C-terminal amide-dependent protease inhibition
Serine protease inhibitory specificity and protein stability
Exocytosis and myogenesis probes
Metalloendopeptidase-dependent cellular processes
Exocytotic release and myoblast fusion endpoint monitoring
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